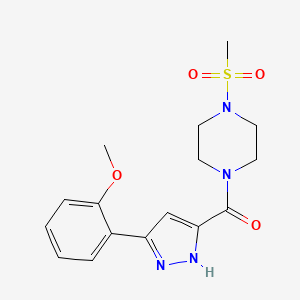![molecular formula C22H26ClNO4 B14953853 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone](/img/structure/B14953853.png)
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone is a complex organic compound known for its significant applications in various scientific fields. This compound is characterized by the presence of a chlorophenyl group, a hydroxypiperidino moiety, and a dimethoxyphenyl group, making it a versatile molecule in chemical synthesis and research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzaldehyde with piperidine to form 4-(4-chlorophenyl)piperidine. This intermediate is then reacted with 3,4-dimethoxybenzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of catalysts such as BF3·OEt2 and solvents like DMSO .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
化学反应分析
Types of Reactions
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.
科学研究应用
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of enzymes involved in oxidative stress, thereby exerting neuroprotective effects .
相似化合物的比较
Similar Compounds
4-(4-Chlorophenyl)-4-hydroxypiperidine: A related compound with similar structural features.
Haloperidol: A well-known antipsychotic drug with a similar piperidine structure.
4-(4-Chlorophenyl)piperidin-4-ol: Another compound with a chlorophenyl and piperidine moiety.
Uniqueness
1-[4-(4-Chlorophenyl)-4-hydroxypiperidino]-3-(3,4-dimethoxyphenyl)-1-propanone stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.
属性
分子式 |
C22H26ClNO4 |
|---|---|
分子量 |
403.9 g/mol |
IUPAC 名称 |
1-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-3-(3,4-dimethoxyphenyl)propan-1-one |
InChI |
InChI=1S/C22H26ClNO4/c1-27-19-9-3-16(15-20(19)28-2)4-10-21(25)24-13-11-22(26,12-14-24)17-5-7-18(23)8-6-17/h3,5-9,15,26H,4,10-14H2,1-2H3 |
InChI 键 |
QOMLSYIXUFEWNW-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=C(C=C1)CCC(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Ethoxy-2-(furan-2-ylmethyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14953770.png)
![(2Z)-2-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-6-(4-methoxybenzyl)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14953773.png)
![N-(1,3-benzodioxol-5-ylmethyl)-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-ethylglycinamide](/img/structure/B14953777.png)
![3-hydroxy-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-nitrophenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953780.png)


![3-hydroxy-5-(4-methoxyphenyl)-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14953801.png)
![3-(1H-indol-1-yl)-1-(8-methoxy-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14953803.png)
![4-chloro-N-{2-[(1E)-1-cyano-2-(furan-2-yl)eth-1-en-1-yl]-4-phenyl-1,3-thiazol-5-yl}benzamide](/img/structure/B14953807.png)
![(2Z)-6-(4-methoxybenzyl)-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B14953816.png)
![2-{[5-(2,5-Dichlorophenyl)furan-2-yl]methylidene}-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14953818.png)
![4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methyl-N-propylbenzenesulfonamide](/img/structure/B14953829.png)
![2-[5-(4-fluorophenyl)-3-methyl-1H-pyrazol-4-yl]-N-[2-(pyridin-2-yl)ethyl]acetamide](/img/structure/B14953838.png)
![1-[3-(2-Methyl-thiazol-4-yl)-benzenesulfonyl]-azepane](/img/structure/B14953849.png)
